2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide
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Description
The compound is a derivative of xanthone, which is a yellow-colored and oxygen-containing heterocycle . Xanthones are known to possess various pharmacological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of xanthones has been extensively studied. The classical method reported by Michael and Kostanecki involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . More modern methods have used various catalysts and building blocks .Molecular Structure Analysis
The molecular structure of xanthones consists of a dibenzo-γ-pyrone framework . The specific structure of “2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide” would likely involve additional functional groups attached to this basic structure.Chemical Reactions Analysis
The chemical reactions involving xanthones can be quite diverse, depending on the specific functional groups present in the molecule. Some common reactions include the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and various types of cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Xanthones in general are yellow-colored and oxygen-containing heterocycles .Mechanism of Action
Future Directions
The future directions for research on xanthones and their derivatives are likely to involve further exploration of their biological activities and the development of new synthetic methods . This could potentially include more detailed studies on “2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide” if it is found to have interesting properties.
Properties
IUPAC Name |
2-(1-hydroxy-9-oxoxanthen-3-yl)oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-6-8-14(9-7-13)23-20(25)12-27-15-10-17(24)21-19(11-15)28-18-5-3-2-4-16(18)22(21)26/h2-11,24H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPYVMYUREXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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